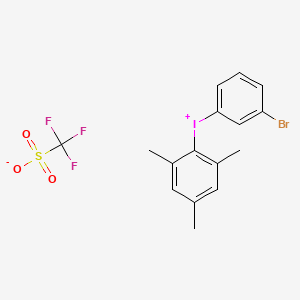

(3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate

Description

(3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate (CAS: 1203709-76-5) is an unsymmetrical diaryliodonium triflate salt with the molecular formula C₁₆H₁₅BrF₃IO₃S and a molecular weight of 551.16 g/mol . It is a white to light yellow crystalline solid with a melting point of 170°C and solubility in methanol. The compound is classified as toxic (T) under hazard code GHS07 and requires careful handling due to risks of skin/eye irritation and systemic toxicity (R25, R36/37/38) .

Its structure comprises a 3-bromophenyl group (electron-withdrawing due to bromine) and a mesityl group (2,4,6-trimethylphenyl, sterically bulky). This combination makes it a versatile reagent in metal-catalyzed arylations, where the mesityl group often acts as a "dummy" ligand to enhance selectivity .

Properties

IUPAC Name |

(3-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrI.CHF3O3S/c1-10-7-11(2)15(12(3)8-10)17-14-6-4-5-13(16)9-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQFCDQRJRJUAN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC(=C2)Br)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrF3IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659306 | |

| Record name | (3-Bromophenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203709-76-5 | |

| Record name | (3-Bromophenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromophenyl)(mesityl)iodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (3-Bromophenyl)iodonium salts with (2,4,6-trimethylphenyl)iodonium salts in the presence of trifluoromethanesulfonic acid . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the synthesis efficiency and scalability .

Chemical Reactions Analysis

(3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of chemical reactions, including:

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: It participates in nucleophilic substitution reactions, where the iodonium group is replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of the iodonium group to target molecules. This transfer can activate or deactivate specific molecular pathways, depending on the nature of the target molecule and the reaction conditions .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among diaryliodonium triflates arise from substituents on the aryl rings, influencing steric bulk, electronic effects, and reactivity.

- Electronic Effects : The 3-bromophenyl group in the target compound introduces moderate electron-withdrawing effects, contrasting with electron-donating groups (e.g., 4-methylphenyl in ) or stronger electron-withdrawing groups (e.g., 4-nitrophenyl in ).

- Steric Effects : The mesityl group universally provides steric bulk, but substituents on the second aryl ring modulate reactivity. For example, o-tolyl (2-methylphenyl) in creates higher steric hindrance than 3-bromophenyl, reducing reaction yields in some cases .

Reactivity and Chemoselectivity

Unsymmetrical diaryliodonium triflates are widely used in C–H arylation, where selectivity depends on the electronic and steric properties of the aryl groups:

- Mesityl as a Dummy Group : The mesityl group in the target compound is preferentially retained in reactions due to its steric bulk and weak electron-donating properties, enabling selective transfer of the 3-bromophenyl group . Similar behavior is observed in (4-methylphenyl)(mesityl)iodonium triflate .

- Electron-Donating vs. Withdrawing Groups : Electron-rich aryl groups (e.g., 4-methoxyphenyl) transfer more readily in reactions, but steric effects can override electronic preferences. For instance, (2,4,6-triisopropylphenyl)(phenyl)iodonium triflate (2p) shows high selectivity for phenyl transfer due to extreme steric hindrance .

- Low-Reactivity Cases : Compounds like (2-methylphenyl)(mesityl)iodonium triflate exhibit minimal reactivity in certain reactions, likely due to combined steric bulk from o-tolyl and mesityl groups .

Biological Activity

(3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate is a diaryliodonium salt that has garnered attention in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This compound is primarily utilized as an electrophilic arylating agent in various chemical transformations, including the synthesis of complex organic molecules. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Chemical Formula : C₁₆H₁₅BrF₃IO₃S

- Molecular Weight : 495.21 g/mol

- Melting Point : 170 °C

- Solubility : Soluble in methanol and other polar solvents.

Diaryliodonium salts like (3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergo nucleophilic substitution reactions where the iodonium ion acts as an electrophile. The reactivity of this compound can be attributed to the presence of the highly electrophilic iodine atom, which facilitates the transfer of aryl groups to various nucleophiles in organic synthesis.

Anticancer Properties

Recent studies have explored the anticancer potential of diaryliodonium salts. For instance, research indicates that these compounds can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress.

- Case Study : A study demonstrated that the application of diaryliodonium salts led to significant cell death in K562 leukemia cells, with a dose-dependent response observed. The mechanism was linked to mitochondrial permeability transition and depletion of cellular thiol content .

- Table 1: Summary of Biological Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate | K562 | 10 | Induction of apoptosis via mitochondrial dysfunction |

| Diaryliodonium salt A | MDA-MB-231 | 5 | Inhibition of invasion through cathepsin L activity |

Cytotoxicity and Selectivity

The selectivity and cytotoxic profile of (3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate have been evaluated against normal and cancerous cell lines. The compound exhibited lower toxicity towards normal cells compared to cancer cells, highlighting its potential as a selective anticancer agent.

- Findings : In vitro assays showed that while K562 cells were sensitive to treatment with this compound, normal peripheral blood mononuclear cells displayed significantly higher resistance .

Synthesis and Functionalization

The synthesis of (3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate is typically achieved through palladium-catalyzed cross-coupling reactions. The functionalization process allows for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.